![molecular formula C10H18O3 B14359799 2-[(But-2-en-1-yl)oxy]ethyl butanoate CAS No. 92533-28-3](/img/structure/B14359799.png)
2-[(But-2-en-1-yl)oxy]ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-2-en-1-yl)oxy]ethyl butanoate is an ester compound characterized by its pleasant odor, which is typical of many esters. Esters are widely used in the fragrance and flavor industry due to their aromatic properties. This particular compound is formed by the esterification of butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl butanoate typically involves the esterification reaction between butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
Butanoic acid+2-[(but-2-en-1-yl)oxy]ethanol→2-[(But-2-en-1-yl)oxy]ethyl butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-en-1-yl)oxy]ethyl butanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: Butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Butanol and 2-[(but-2-en-1-yl)oxy]ethanol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
2-[(But-2-en-1-yl)oxy]ethyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
2-[(But-2-en-1-yl)oxy]ethyl butanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties. For instance:
Ethyl acetate: Commonly used as a solvent in the laboratory and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
The unique structure of this compound, with its but-2-en-1-yl group, imparts distinct properties that make it suitable for specific applications in fragrance and flavor industries.
Properties
CAS No. |
92533-28-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-but-2-enoxyethyl butanoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3,5H,4,6-9H2,1-2H3 |
InChI Key |
CJEKVMFFIDFKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCOCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


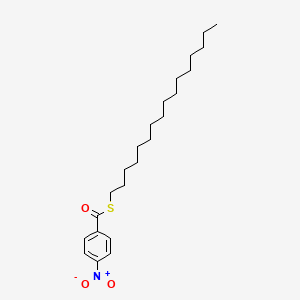
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
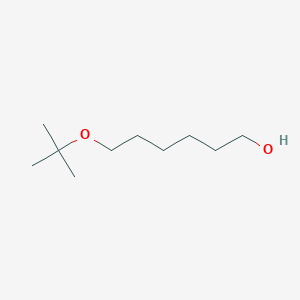
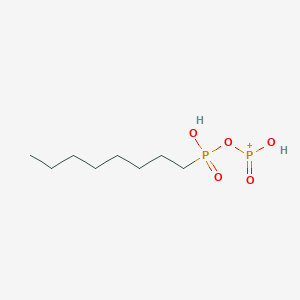
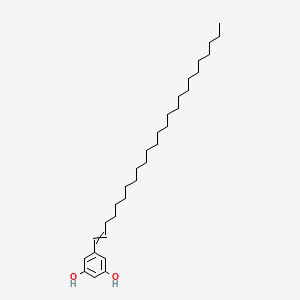
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
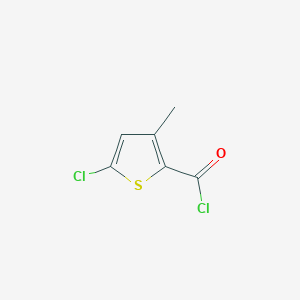
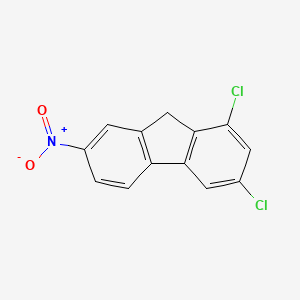
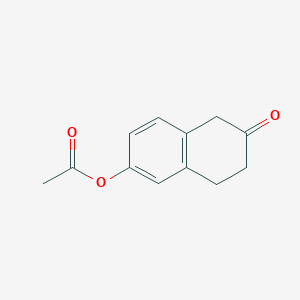
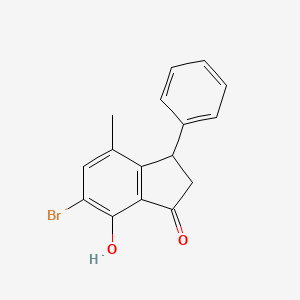

![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
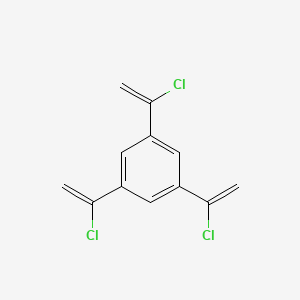
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
